Cas no 1261483-59-3 (Ethyl 2-bromo-3-chlorophenylacetate)

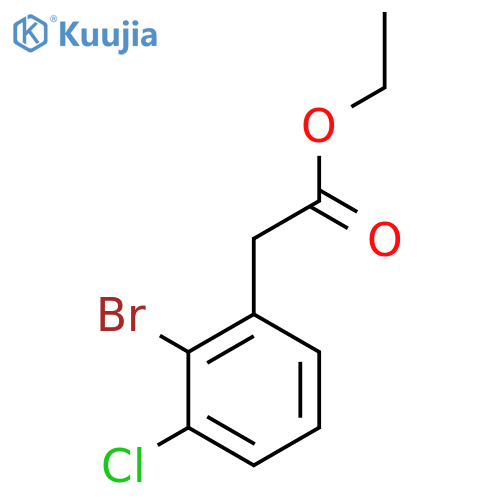

1261483-59-3 structure

商品名:Ethyl 2-bromo-3-chlorophenylacetate

CAS番号:1261483-59-3

MF:C10H10BrClO2

メガワット:277.542201519012

CID:4969484

Ethyl 2-bromo-3-chlorophenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-3-chlorophenylacetate

-

- インチ: 1S/C10H10BrClO2/c1-2-14-9(13)6-7-4-3-5-8(12)10(7)11/h3-5H,2,6H2,1H3

- InChIKey: ASQVWHCMSNAJEN-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1CC(=O)OCC)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 3.4

Ethyl 2-bromo-3-chlorophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027710-500mg |

Ethyl 2-bromo-3-chlorophenylacetate |

1261483-59-3 | 97% | 500mg |

$831.30 | 2023-09-03 | |

| Alichem | A013027710-250mg |

Ethyl 2-bromo-3-chlorophenylacetate |

1261483-59-3 | 97% | 250mg |

$470.40 | 2023-09-03 | |

| Alichem | A013027710-1g |

Ethyl 2-bromo-3-chlorophenylacetate |

1261483-59-3 | 97% | 1g |

$1579.40 | 2023-09-03 |

Ethyl 2-bromo-3-chlorophenylacetate 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1261483-59-3 (Ethyl 2-bromo-3-chlorophenylacetate) 関連製品

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量